3-(1,1-difluoroethyl)-2-fluorobenzoic acid
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Overview
Description
3-(1,1-Difluoroethyl)-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid. This compound features a benzene ring substituted with a fluorine atom at the second position and a 1,1-difluoroethyl group at the third position. The presence of fluorine atoms significantly influences the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation and Substitution Reactions: The synthesis of this compound often involves halogenation of the corresponding benzene derivative followed by substitution reactions to introduce the difluoroethyl group.
Catalytic Methods: Nickel-catalyzed reactions are commonly employed to introduce the difluoroethyl group onto aromatic rings. These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and selectivity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.
Purification and Quality Control: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity. Quality control measures are implemented to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The fluorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution Reagents: Electrophiles such as nitric acid (HNO3) and sulfuric acid (H2SO4) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Nitrobenzene derivatives and sulfonic acid derivatives.
Scientific Research Applications
3-(1,1-Difluoroethyl)-2-fluorobenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 3-(1,1-difluoroethyl)-2-fluorobenzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
3-(1-fluoro-1-methylethyl)-2-fluorobenzoic acid: This compound is structurally similar but lacks one fluorine atom on the ethyl group.
3-(1,1,1-trifluoroethyl)-2-fluorobenzoic acid: This compound has an additional fluorine atom on the ethyl group, making it more fluorinated.
Uniqueness: 3-(1,1-Difluoroethyl)-2-fluorobenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of two fluorine atoms on the ethyl group enhances its stability and reactivity compared to similar compounds.
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Properties
IUPAC Name |
3-(1,1-difluoroethyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-9(11,12)6-4-2-3-5(7(6)10)8(13)14/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNGUFZOAQLPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1F)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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